Isobutyl trityl ether

Description

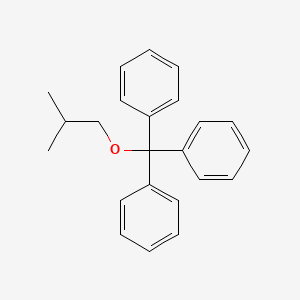

Structure

2D Structure

3D Structure

Properties

CAS No. |

42777-73-1 |

|---|---|

Molecular Formula |

C23H24O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

[2-methylpropoxy(diphenyl)methyl]benzene |

InChI |

InChI=1S/C23H24O/c1-19(2)18-24-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3 |

InChI Key |

WDBFLECQOLTAGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Trityl Ether Formation, with Emphasis on Isobutyl Trityl Ether Derivatives

Mechanistic Investigations of Tritylation Reactions

The reaction mechanism for the formation of trityl ethers is contingent on the reagents and catalysts employed. A thorough understanding of these pathways is crucial for optimizing reaction conditions and achieving desired selectivity.

The tritylation of alcohols predominantly proceeds through a substitution nucleophilic unimolecular (SN1) reaction mechanism. total-synthesis.com This pathway is characterized by the formation of a stable carbocationic intermediate. The stability of the trityl cation is a key driving force for this mechanism. umkc.edu

The reaction is initiated by the departure of a leaving group from the tritylating agent, such as a halide from trityl chloride, to form the triphenylmethyl carbocation, often referred to as the trityl cation. total-synthesis.comnih.gov This cation is highly stabilized by resonance, with the positive charge delocalized over the three phenyl rings. umkc.edu The stability of this intermediate allows for its formation even in relatively nonpolar solvents. nih.gov The alcohol, acting as a nucleophile, then attacks the electrophilic trityl cation to form a protonated ether. Subsequent deprotonation, often facilitated by a base, yields the final trityl ether product. umkc.edu

The SN1 nature of this reaction is supported by the fact that direct SN2 attack of an alcohol on a quaternary carbon, such as the central carbon of trityl chloride, is sterically impossible. total-synthesis.com The formation of the highly colored trityl cation is often visually indicative of the reaction's progress. wikipedia.orgsciencemadness.org

The stability of the trityl cation can be influenced by substituents on the phenyl rings. Electron-donating groups enhance the stability of the cation, while electron-withdrawing groups decrease it. nih.gov This modulation of stability can be used to fine-tune the reactivity of the tritylating agent.

Bases play a multifaceted role in tritylation reactions, acting as both catalysts and acid scavengers. total-synthesis.comnih.gov The choice of base can significantly impact the reaction rate and yield.

Pyridine (B92270): Pyridine is a commonly used base in tritylation reactions. It serves to neutralize the acidic byproduct, such as hydrogen chloride, formed when using trityl chloride. nih.gov While it can act as a nucleophilic catalyst, its primary role is often as an acid scavenger. reddit.com In some cases, the coordinating effect of pyridine with the trityl cation can lead to a decrease in reactivity. nih.gov

4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst for a variety of reactions, including tritylation. wikipedia.orgguidechem.com Its catalytic activity stems from the increased nucleophilicity of the pyridine nitrogen due to resonance with the dimethylamino group. guidechem.com DMAP functions by reacting with the tritylating agent to form a more reactive intermediate, the N-tritylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by the alcohol. total-synthesis.comwikipedia.org The use of DMAP can significantly accelerate the reaction, particularly for sterically hindered alcohols. researchgate.netsemanticscholar.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that is also effective in promoting tritylation reactions. nih.govresearchgate.net Its primary role is to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct. researchgate.net DBU has been shown to be an effective base for the tritylation of secondary alcohols using trityl chloride. researchgate.net In some instances, DBU can also be deprotonated by stronger bases to form a lithiated species that can act as a bulk base in catalytic cycles. researchgate.net

The selection of the appropriate base is critical and depends on the specific substrate and tritylating agent. For instance, while pyridine is sufficient for many primary alcohols, more hindered secondary alcohols often require the catalytic prowess of DMAP or the strong, non-nucleophilic nature of DBU to achieve good yields. nih.gov

Established Reagents and Reaction Conditions for Trityl Ether Formation

A variety of reagents and conditions have been developed for the synthesis of trityl ethers, each with its own advantages and limitations.

Triphenylmethyl halides, most commonly trityl chloride (Tr-Cl), are the most widely used reagents for introducing the trityl group. nih.govcommonorganicchemistry.com The reaction is typically carried out by treating an alcohol with trityl chloride in the presence of a base. commonorganicchemistry.com

The choice of solvent and base is crucial for the success of the reaction. Pyridine is a traditional solvent and base, though other bases like triethylamine, DMAP, and DBU are also frequently employed. nih.gov Dichloromethane (B109758) and acetonitrile (B52724) are also effective solvents for this transformation. nih.gov

For hindered alcohols, where the reaction with trityl chloride is slow, the addition of a silver salt such as silver nitrate (B79036) (AgNO₃) or silver triflate (AgOTf) can accelerate the reaction. nih.gov The silver ion assists in the abstraction of the halide, promoting the formation of the trityl cation. nih.govut.ac.ir

Table 1: Tritylation of Alcohols using Trityl Chloride with Various Bases

| Alcohol Substrate | Base | Solvent | Yield (%) | Reference |

| Primary Alcohol | Pyridine | Pyridine | Good | nih.gov |

| Secondary Alcohol | Pyridine | Pyridine | Poor | nih.gov |

| Benzyl (B1604629) Alcohol | DMAP/Triethylamine | Dichloromethane | 87.6 | semanticscholar.org |

| Secondary Alcohol | DBU | Dichloromethane | High | researchgate.net |

| Primary Alcohol in Nucleoside | Silver Nitrate | THF/DMF | 80 | ut.ac.ir |

Triphenylmethanol (B194598) (Trityl Alcohol): An alternative to triphenylmethyl halides is the use of triphenylmethanol (TrOH) in the presence of an acid catalyst. academie-sciences.frnih.gov This method avoids the generation of corrosive hydrogen halides. The reaction proceeds by protonation of the hydroxyl group of triphenylmethanol by the acid catalyst, followed by the loss of water to form the trityl cation. academie-sciences.frumkc.edu This cation then reacts with the alcohol to form the trityl ether.

Various acid catalysts can be employed, including sulfuric acid, trifluoroacetic anhydride (B1165640), and Lewis acids like 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate. nih.govumkc.edunih.gov The use of trifluoroacetic anhydride with trityl alcohol has been shown to be effective for the tritylation of both primary and secondary alcohols without the need for silver salts. nih.gov

Tritylium (B1200429) Salts: Pre-formed tritylium salts, such as tritylium tetrafluoroborate (B81430) (TrBF₄), are highly reactive tritylating agents. bohrium.comresearchgate.net These salts provide a direct source of the trityl cation and can effect tritylation under neutral or mildly acidic conditions. thieme-connect.de Their high reactivity makes them suitable for the tritylation of less reactive alcohols. However, their use can sometimes be limited by their moisture sensitivity. bohrium.com

Table 2: Tritylation using Triphenylmethanol and Tritylium Salts

| Tritylating Agent | Catalyst/Co-reagent | Alcohol Substrate | Yield (%) | Reference |

| Triphenylmethanol | Trifluoroacetic Anhydride | Secondary Alcohols | Good to Excellent | nih.gov |

| Triphenylmethanol | EMIM·AlCl₄ | Benzyl Alcohol | High | nih.gov |

| Triphenylmethanol | Sulfuric Acid | Methanol (B129727) | - | umkc.edu |

| Tritylium Tetrafluoroborate | - | Alkenes (Hydride Abstraction) | - | thieme-connect.de |

Regioselective Strategies in Tritylation

The bulky nature of the trityl group allows for regioselective protection of primary hydroxyl groups in the presence of secondary hydroxyl groups. total-synthesis.com This steric hindrance makes the reaction at the less hindered primary alcohol kinetically favored. This selectivity is particularly valuable in carbohydrate and polyol chemistry. nih.govresearchgate.net

For example, in the tritylation of polyols, the primary hydroxyl group will react preferentially with trityl chloride. nih.gov This allows for the selective protection of one hydroxyl group, enabling further transformations at other positions. The degree of selectivity can be influenced by the reaction conditions, including the choice of solvent and base.

In some cases, to achieve high regioselectivity, it may be necessary to employ specific catalytic systems. For instance, the use of silver nitrate as a catalyst in a mixture of THF and DMF has been reported to achieve highly selective tritylation of primary hydroxyl groups in ribonucleosides and ascorbic acid. ut.ac.ir

Strategies for regioselective functionalization often rely on the inherent reactivity differences of the hydroxyl groups. nih.gov In the context of tritylation, the steric bulk of the trityl group is the dominant factor controlling this selectivity.

Selective Protection of Primary Hydroxyl Groups in Polyols

The selective protection of a single primary hydroxyl group in the presence of other hydroxyl groups within a polyol is a significant challenge in synthetic chemistry. The trityl group, due to its substantial steric requirements, is exceptionally well-suited for this purpose. total-synthesis.comnih.gov The reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate. total-synthesis.com This bulky cation then reacts preferentially with the least sterically hindered hydroxyl group, which is typically the primary one.

In carbohydrate chemistry, this selectivity is crucial. For instance, the primary hydroxyl groups of ribonucleosides can be selectively tritylated at the 5'-position. ut.ac.ir A study demonstrated a rapid and general procedure for the selective tritylation of the primary hydroxyl function of the four common ribonucleosides, as well as ascorbic acid and other polyhydric compounds, using silver nitrate as a catalyst in a THF/DMF solvent system. ut.ac.ir This method highlights the preference for protecting primary hydroxyl groups over secondary ones.

The general reaction for the selective tritylation of a primary alcohol in a polyol can be represented as follows:

R-(CH₂)n-OH + Tr-Cl → R-(CH₂)n-OTr + HCl

Where 'Tr' represents the trityl group and R contains one or more secondary or tertiary hydroxyl groups.

Steric Hindrance as a Determinant of Selectivity

Steric hindrance is the primary factor governing the selectivity of tritylation reactions. total-synthesis.comnih.gov The large size of the triphenylmethyl group physically obstructs its approach to more sterically congested secondary and tertiary hydroxyl groups. total-synthesis.com Consequently, primary alcohols react much more readily with tritylating agents. This principle is fundamental to the regioselective protection of complex molecules.

For example, in the presence of both primary and secondary alcohols, the tritylation reaction will overwhelmingly favor the formation of the primary trityl ether. acs.org Tertiary alcohols are generally unreactive towards tritylation under standard conditions. acs.orgacademie-sciences.fr This disparity in reactivity allows for the isolation of the desired primary protected product in high yield without the need for extensive purification to remove isomers. The repulsion between the bulky trityl group and the substituents around the hydroxyl group dictates the outcome of the reaction.

Innovative Approaches in Trityl Ether Synthesis

Recent advancements in synthetic methodology have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of trityl ethers. These innovative approaches include the use of novel catalysts and reaction conditions.

Catalysis by Lewis Acidic Ionic Liquids (e.g., EMIM·AlCl4)

Lewis acidic ionic liquids have emerged as effective and recyclable catalysts for the tritylation of alcohols. bohrium.comacs.orgnih.gov One such example is 1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl4). bohrium.comnih.govscilit.com This ionic liquid facilitates the formation of the trityl cation from triphenylmethyl alcohol, which then reacts with the alcohol to form the corresponding trityl ether. acs.org

A study reported an efficient method for the tritylation of various primary alcohols using 5 mol% of EMIM·AlCl4 as a catalyst in dichloromethane at room temperature. acs.orgacs.org This protocol demonstrated high chemoselectivity for primary alcohols over secondary alcohols. acs.orgnih.gov The catalyst could also be reused for several cycles with minimal loss of activity, highlighting the green credentials of this approach. bohrium.comnih.gov

Table 1: Tritylation of Various Alcohols using EMIM·AlCl4 Catalyst

| Entry | Alcohol | Product | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzyl trityl ether | 1.5 | 95 |

| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzyl trityl ether | 1.0 | 96 |

| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl trityl ether | 2.0 | 92 |

| 4 | Cinnamyl alcohol | Cinnamyl trityl ether | 1.5 | 94 |

| 5 | Isobutyl alcohol | Isobutyl trityl ether | 2.5 | 90 |

Reaction conditions: Alcohol (1.0 mmol), Triphenylmethanol (1.1 mmol), EMIM·AlCl4 (5 mol%), DCM (5 mL), room temperature.

Solvent-Free Reaction Environments and Heterogeneous Catalysis (e.g., MCM-41-SO3H)

To further enhance the environmental sustainability of tritylation reactions, solvent-free conditions and heterogeneous catalysts have been explored. academie-sciences.fr Nanoporous sulfonic acid-functionalized MCM-41 (MCM-41-SO3H) has proven to be a highly efficient and reusable heterogeneous catalyst for the protection of alcohols as trityl ethers under solvent-free ball-milling conditions at room temperature. academie-sciences.frresearchgate.net

This method offers several advantages, including low catalyst loading, high efficiency, and simple work-up procedures, as the catalyst can be easily recovered by filtration. academie-sciences.frresearchgate.net The proposed mechanism involves the protonation of triphenylmethanol by the Brønsted acidic sites of MCM-41-SO3H, leading to the formation of the trityl carbocation, which then reacts with the alcohol. academie-sciences.fr

Table 2: Solvent-Free Tritylation of Alcohols using MCM-41-SO3H

| Entry | Alcohol | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | 10 | 95 |

| 2 | 4-Methylbenzyl alcohol | 5 | 98 |

| 3 | 4-Chlorobenzyl alcohol | 15 | 92 |

| 4 | 1-Octanol | 30 | 90 |

| 5 | Cyclohexanol | 60 | 85 |

Reaction conditions: Alcohol (1.0 mmol), Triphenylmethanol (1.0 mmol), MCM-41-SO3H (15 mg), solvent-free, ball-milling, room temperature.

Solid-Phase Organic Synthesis Applications of Tritylation

The trityl group plays a pivotal role in solid-phase organic synthesis (SPOS), particularly in the automated synthesis of biopolymers like DNA, RNA, and peptides. digitellinc.com In this methodology, the initial building block (e.g., a nucleoside or an amino acid) is attached to a solid support via a linker. The trityl group is commonly used to protect the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis and the α-amino group of amino acids in peptide synthesis. digitellinc.comcsic.es

The acid lability of the trityl group allows for its selective removal under mild acidic conditions, enabling the stepwise elongation of the polymer chain. rsc.orgiris-biotech.de For example, a dilute solution of a strong acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent is used to deprotect the growing chain before the addition of the next monomer. csic.es The hydrophobicity of the trityl group also aids in the purification of the synthesized oligonucleotides. Resins functionalized with trityl linkers are highly acid-sensitive, allowing for the cleavage of the final product from the solid support under very mild conditions, such as 1% trifluoroacetic acid (TFA). iris-biotech.de

Mechanistic and Kinetic Investigations of Trityl Cations in Polymerization and Other Transformations

Trityl Cations as Initiators in Cationic Polymerization of Vinyl Ethers

Trityl salts, such as trityl hexachloroantimonate and trityl tetrafluoroborate (B81430), are effective initiators for the cationic polymerization of electron-rich monomers like vinyl ethers. The initiation process involves the electrophilic addition of the trityl cation to the vinyl ether monomer, generating a new carbocationic active center that propagates the polymer chain.

The cationic polymerization of isobutyl vinyl ether (IBVE) initiated by trityl salts has been a subject of detailed kinetic investigation. Studies utilizing techniques like adiabatic calorimetry and spectrophotometry to follow the consumption of both monomer and initiator have provided critical insights into the reaction mechanism.

Initial assessments suggested that initiation was rapid and complete; however, a critical reexamination of the polymerization of IBVE with trityl hexachloroantimonate (Ph₃C⁺SbCl₆⁻) in dichloromethane (B109758) (CH₂Cl₂) revealed a more complex scenario. researchgate.net Initiation was found to be relatively slow, with incomplete consumption of the initiator, particularly at temperatures of 0°C and below. researchgate.net

The propagation rate constant (kₚ) for the polymerization of IBVE by free ions in methylene (B1212753) dichloride at 0°C has been determined to be approximately 5 x 10³ M⁻¹ s⁻¹. researchgate.net The polymerization process is characterized by very short half-lives, often in the range of 5 to 10 seconds. researchgate.net However, the system is marked by significant monomer transfer processes, which limit the molecular weights of the resulting poly(isobutyl vinyl ether) to the range of 2,000–5,000 g/mol . researchgate.net Detailed mechanistic considerations include initiation, propagation, transfer, and termination reactions. researchgate.net

Table 1: Kinetic Parameters for Isobutyl Vinyl Ether (IBVE) Polymerization Initiated by Trityl Salts

| Initiator | Solvent | Temperature (°C) | Propagation Rate Constant (kₚ) (M⁻¹ s⁻¹) | Observations |

|---|---|---|---|---|

| Ph₃C⁺SbCl₆⁻ | CH₂Cl₂ | 0 | ~ 5 x 10³ | Slow initiation; significant transfer and termination. researchgate.net |

| Ph₃C⁺SbCl₆⁻ | CH₂Cl₂ | -40 to +25 | - | Active-center concentration passes through a maximum. researchgate.net |

Living polymerization is characterized by the absence of chain-breaking reactions, such as termination and chain transfer. wikipedia.org This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. While methodologies for the living cationic polymerization of vinyl ethers have been developed using various initiating systems, achieving a truly "living" system for isobutyl vinyl ether initiated by trityl salts has proven challenging. wikipedia.orgnih.gov

Studies on the IBVE polymerization initiated by Ph₃C⁺SbCl₆⁻ have shown that significant transfer and termination processes are operative. researchgate.net The concentration of active centers is not constant but goes through a maximum during the polymerization, which is inconsistent with a living system where the number of active chains should remain constant. researchgate.net These chain-breaking reactions prevent the system from being classified as "living" and limit the ability to produce polymers with precisely controlled architectures using this specific initiator. researchgate.net

The nature of the counterion (anion) associated with the trityl cation initiator plays a crucial role in the cationic polymerization of isobutyl vinyl ether, particularly in influencing the stereochemistry of the resulting polymer. The steric structure of poly(isobutyl vinyl ether) can be determined from the methylene dyad peaks in its ¹³C-NMR spectra, quantified by the fraction of isotactic dyads (Pm). scispace.com

Systematic studies using a variety of triphenylmethyl salts have demonstrated a clear correlation between the counteranion's size and the polymer's stereostructure. The isotacticity of the polymer is influenced by the tightness of the propagating ion-pair formed between the growing polymer chain's carbocationic end and the counteranion. scispace.com For a series of counteranions, the isotactic fraction was found to increase with the size of the counteranion from BF₄⁻ to ClO₄⁻ to BCl₄⁻, and then decrease. scispace.com This suggests a complex relationship that cannot be explained by simple electrostatic attraction or steric hindrance alone. A periodical influence of the counteranion radius on the polymer's stereoregularity has been observed, possibly due to discrete changes in the solvation state of the ion pair. scispace.com

Pentacoordinate counteranions such as SnCl₅⁻ exhibit peculiar behavior. The stereostructure of the polymer formed with these counterions is dependent on the initiator concentration. For example, in the polymerization of IBVE with Ph₃C⁺SnCl₅⁻, the Pm value decreased from 0.8 to 0.7 as the initiator concentration was increased from 1 to 9 mM. scispace.com

Table 2: Effect of Counterion on the Isotacticity (Pm) of Poly(isobutyl vinyl ether)

| Counterion | Initiator Concentration (mM) | Polymerization Temperature (°C) | Isotactic Dyad Fraction (Pm) |

|---|---|---|---|

| BF₄⁻ | 5.0 | -78 | 0.65 |

| ClO₄⁻ | 5.0 | -78 | 0.73 |

| SbCl₆⁻ | 5.0 | -78 | 0.65 |

| SnCl₅⁻ | 1.0 | -78 | ~0.80 |

Data adapted from a study on the steric course of IBVE cationic polymerization. scispace.com

Trityl Cations in Catalysis and Organic Reactions

Beyond polymerization, the trityl cation is a versatile species in organic synthesis, primarily due to its Lewis acidic character and its ability to participate in redox reactions. thieme-connect.comcolab.ws

The trityl cation is a stable, isolable carbocation that functions as a potent organic Lewis acid catalyst. thieme-connect.comthieme-connect.com Unlike many metal-based Lewis acids, trityl salts are often used in catalytic amounts under mild conditions. nih.gov They can activate electrophiles by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby promoting reactions with nucleophiles. researchgate.net

The catalytic activity of tritylium (B1200429) ions can be significantly enhanced. For instance, when incorporated as a node in a tensile organic framework, the Lewis acid catalytic activity of the tritylium ion was found to be substantially improved compared to free tritylium salts like tritylium tetrafluoroborate. nih.gov This enhanced reactivity is attributed to the quasi-planar structure of the tritylium ion within the framework, which stores potential energy that is released upon substrate activation. nih.gov Trityl cations have been successfully employed to catalyze a range of reactions, including multicomponent syntheses and Friedel-Crafts-type reactions. thieme-connect.comresearchgate.net

Trityl cations are powerful oxidants capable of abstracting a hydride ion (H⁻) from a variety of organic molecules. chemrxiv.orgnsf.gov This reactivity has been harnessed in numerous synthetic applications. The propensity for hydride abstraction is a key feature of trityl cation chemistry, distinguishing it from reactions where it acts solely as a Lewis acid. nsf.gov

This process is highly effective for oxidative C-H bond functionalization under mild conditions. nih.gov Trityl cations can readily abstract hydrides from substrates such as alkanes, ethers, and silanes. chemrxiv.orgnsf.gov For example, trityl tetrafluoroborate (TrBF₄) can be used for the cleavage of acetals, ketals, and para-methoxybenzyl (PMB) ethers. The reaction proceeds through hydride abstraction to form a stable oxocarbenium ion intermediate, with the trityl cation being reduced to triphenylmethane. nsf.gov The rate of this reaction is controlled by the stability of the intermediate cation formed. nsf.gov

The hydride affinity of the trityl cation can be tuned by substitution on the phenyl rings. Fluorinated trityl cations, for instance, exhibit a remarkably higher propensity for hydride abstraction compared to the parent trityl cation, allowing them to react with less activated C-H bonds, including those in unencumbered secondary alkanes and even dihydrogen. chemrxiv.org

Computational and Spectroscopic Studies of Trityl Cations

The study of trityl cations, including those derived from precursors like isobutyl trityl ether, is significantly enhanced by the integration of computational and spectroscopic methods. These approaches provide deep insights into the electronic structure, stability, and reactivity of these carbocationic intermediates, which are crucial in various chemical transformations, including polymerization.

Quantum-Chemical Simulations to Elucidate Reaction Mechanisms

Quantum-chemical simulations have become an indispensable tool for elucidating the complex reaction mechanisms involving trityl cations. core.ac.ukosti.gov These computational methods allow for the detailed examination of reaction pathways, transition states, and the energetics of intermediate species that may be difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a commonly employed method for these simulations, providing a balance between computational cost and accuracy. osti.gov Through DFT calculations, researchers can model the formation of the trityl cation from a precursor such as this compound and its subsequent reactions. These simulations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. core.ac.uk For instance, in the context of a trityl cation-catalyzed reaction, quantum-chemical simulations can help to distinguish between different proposed mechanisms, such as whether the reaction proceeds through a direct trityl cation catalysis or involves other intermediates. nih.gov

Key parameters that can be calculated using these methods include activation energies, reaction enthalpies, and the geometries of transition state structures. This information is vital for understanding the kinetics and thermodynamics of the reaction. For example, a simulation could model the initiation step of a polymerization reaction catalyzed by a trityl cation, providing insights into the electronic interactions between the cation and the monomer.

Below is an illustrative data table showcasing the type of information that could be obtained from quantum-chemical simulations for a hypothetical reaction involving a trityl cation.

| Parameter | Calculated Value (kcal/mol) | Description |

| Activation Energy (Ea) | 15.2 | The energy barrier for the formation of the trityl cation from the ether precursor. |

| Reaction Enthalpy (ΔH) | -5.8 | The overall change in heat for the reaction, indicating an exothermic process. |

| Free Energy of Activation (ΔG‡) | 20.5 | The change in Gibbs free energy to reach the transition state. |

Note: The data in this table is hypothetical and serves to illustrate the output of quantum-chemical simulations.

Spectroscopic Characterization (e.g., UV-Vis, NMR) of Carbocationic Intermediates

Spectroscopic techniques are crucial for the direct observation and characterization of carbocationic intermediates like the trityl cation. sciepub.com Among these, Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. nih.govfiveable.me

UV-Vis Spectroscopy: Trityl cations are known to be brightly colored, a characteristic that arises from their electronic structure. sciepub.com UV-Vis spectroscopy can be used to detect and quantify the concentration of the trityl cation in solution. The cation exhibits strong absorption bands in the visible region of the electromagnetic spectrum due to π-π* electronic transitions within the delocalized aromatic system. The position and intensity of these absorption maxima can provide information about the electronic environment of the carbocation.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of carbocationic intermediates. nih.govcanchemtrans.ca The formation of the positively charged trityl cation leads to significant downfield shifts of the signals corresponding to the aromatic protons and carbons due to the deshielding effect of the positive charge. The chemical shifts provide a diagnostic tool for confirming the presence of the carbocation and can also offer insights into the distribution of the positive charge within the molecule.

An illustrative table of expected spectroscopic data for a trityl cation is provided below.

| Spectroscopic Technique | Characteristic Signal | Interpretation |

| UV-Vis | λmax ≈ 410-440 nm | Strong absorption in the visible region, characteristic of the yellow color of the trityl cation. |

| ¹H NMR | δ ≈ 7.4-8.0 ppm | Downfield shift of aromatic proton signals compared to the neutral precursor. |

| ¹³C NMR | δ ≈ 212 ppm (for C+) | Significant downfield shift for the central cationic carbon. |

| ¹³C NMR | δ ≈ 130-145 ppm | Downfield shifts for the aromatic carbons. |

Note: The data in this table is representative of typical values for trityl cations and is for illustrative purposes.

The combination of these spectroscopic methods provides a comprehensive picture of the carbocationic intermediates involved in reactions initiated by compounds like this compound, corroborating and complementing the insights gained from computational studies.

Strategic Applications of Trityl Ether Chemistry in the Synthesis of Complex Molecules

Applications in Nucleoside and Oligonucleotide Synthesis

The protection of the 5'-hydroxyl group of nucleosides is a critical step in the chemical synthesis of oligonucleotides. The trityl group and its derivatives, particularly the 4,4'-dimethoxytrityl (DMT) group, have become indispensable for this purpose. nih.gov The DMT group is selectively introduced onto the primary 5'-hydroxyl of a nucleoside, leaving other secondary hydroxyl groups available for subsequent reactions. This selectivity is attributed to the steric bulk of the trityl moiety. nih.gov

In the context of solid-phase oligonucleotide synthesis, the DMT group's acid lability is a key feature. nih.gov It can be readily cleaved by treatment with a mild acid, such as dichloroacetic or trichloroacetic acid, to expose the 5'-hydroxyl for the next coupling step in the growing oligonucleotide chain. mdpi.com A significant advantage of the trityl group and its derivatives is the formation of a stable and intensely colored trityl cation upon cleavage. nih.govnih.gov This allows for the quantitative monitoring of the deprotection step by UV-Vis spectrophotometry, which is crucial for assessing the efficiency of each coupling cycle in automated DNA and RNA synthesis. mdpi.com

The development of various trityl derivatives with modulated acid lability has further refined oligonucleotide synthesis, allowing for orthogonal protection strategies where different protecting groups can be selectively removed in the presence of others. nih.gov

| Feature | Description | Significance |

|---|---|---|

| Regioselectivity | Preferentially protects the primary 5'-hydroxyl group of nucleosides due to steric bulk. nih.gov | Enables sequential addition of nucleotides in a specific 3' to 5' direction. |

| Acid Lability | Cleaved under mild acidic conditions (e.g., 2-3% DCA or TCA in dichloromethane). nih.govmdpi.com | Allows for rapid and efficient deprotection cycles during automated solid-phase synthesis. |

| Cationic Chromophore | Forms a stable and intensely colored (orange) trityl cation upon cleavage. nih.gov | Enables real-time, quantitative monitoring of coupling efficiency ("trityl monitoring"). mdpi.com |

| Tunability | Derivatives like MMT and DMT offer varying degrees of acid lability. total-synthesis.com | Facilitates orthogonal protection strategies in the synthesis of complex oligonucleotides. |

Employment in Peptide Synthesis and Amino Acid Side-Chain Protection

In solid-phase peptide synthesis (SPPS), protecting the functional groups on amino acid side chains is essential to prevent unwanted side reactions. Trityl ethers are employed for the protection of the hydroxyl groups of serine and threonine, and the thiol group of cysteine. total-synthesis.com The trityl group is compatible with the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy for Nα-protection.

The acid-labile nature of the trityl group allows for its removal during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). researchgate.net Furthermore, the thiol side chain of cysteine can be anchored to a trityl-containing resin, enabling the synthesis of peptides with C-terminal cysteine esters. researchgate.net

Different derivatives of the trityl group, such as the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt), exhibit different sensitivities to acid. This allows for their selective removal under very mild acidic conditions, leaving other acid-labile groups like tert-butyl ethers intact, thereby enabling the synthesis of complex branched or cyclic peptides. total-synthesis.com The trityl group can also be used for the protection of the α-amino group of amino acids, providing an alternative to the Fmoc and Boc protecting groups for the assembly of peptides under mild conditions. rsc.orgwikipedia.org

Integration into Natural Product Total Synthesis

The strategic use of protecting groups is fundamental to the total synthesis of complex natural products. The trityl ether serves as a reliable protecting group for primary alcohols in many multi-step synthetic campaigns. A notable example is its use in the total synthesis of the potent microtubule-stabilizing agent, (+)-discodermolide, by Smith and colleagues. nih.gov

In their convergent synthesis, a key fragment of the molecule required the selective protection of a primary alcohol in the presence of other functional groups. The trityl group was chosen for this role, specifically to protect the C(9) primary hydroxyl group of an advanced intermediate. This protection allowed for subsequent chemical transformations on other parts of the molecule. Later in the synthesis, the trityl ether was selectively deprotected to reveal the primary alcohol, which was then converted into a primary iodide. This iodide was a precursor for forming a phosphonium (B103445) salt, a crucial step for a subsequent Wittig reaction to assemble the carbon skeleton of discodermolide. nih.gov The stability of the trityl group to various reaction conditions and its clean removal were critical for the success of this complex synthesis.

Role in the Synthesis of Pharmacologically Active Compounds and Intermediates (e.g., Zidovudine Precursors)

The synthesis of many pharmacologically active compounds relies on the selective manipulation of functional groups in polyfunctional molecules. Trityl ethers are instrumental in this regard. A classic and commercially significant example is the synthesis of Zidovudine (AZT), the first drug approved for the treatment of HIV. wikipedia.org

The synthesis of AZT starts from the nucleoside thymidine (B127349), which has two hydroxyl groups at the 3' and 5' positions. To introduce the key azido (B1232118) group at the 3' position, the 5' hydroxyl must first be protected. The trityl group is ideal for this task due to its high selectivity for the primary 5'-hydroxyl. wikipedia.org Treatment of thymidine with trityl chloride in pyridine (B92270) yields 5'-O-tritylthymidine. With the 5'-position blocked, the 3'-hydroxyl can be converted into a good leaving group (e.g., a mesylate) and then displaced with an azide (B81097) ion, typically with inversion of stereochemistry. wikipedia.org In the final step, the trityl protecting group is removed under acidic conditions, such as with 80% acetic acid or formic acid, to afford Zidovudine. wikipedia.orgyoutube.com This synthetic route highlights the critical role of the trityl ether in enabling the regioselective synthesis of this important antiviral drug.

| Synthetic Step | Reagents | Purpose of Trityl Group |

|---|---|---|

| Protection | Thymidine, Trityl chloride, Pyridine | Selectively blocks the primary 5'-hydroxyl group. wikipedia.org |

| Azide Introduction | Mesyl chloride; Lithium azide | Allows for selective functionalization at the 3'-position. wikipedia.org |

| Deprotection | 80% Acetic Acid or Formic Acid | Removal of the trityl group to yield the final active compound, Zidovudine. wikipedia.orgyoutube.com |

General Strategies for Multi-functionalized Substrates

The synthesis of complex molecules often involves substrates with multiple functional groups that require differential protection. Trityl ether chemistry provides robust strategies for managing such complexity. The primary strategy revolves around the steric bulk of the trityl group, which allows for the selective protection of the most accessible primary alcohols in polyol-containing substrates like carbohydrates, nucleosides, and other polyfunctional molecules. nih.govnih.gov

Another powerful strategy is the use of an "orthogonal protection" scheme. This involves using protecting groups that can be removed under different conditions. The trityl group and its derivatives, being acid-labile, are orthogonal to base-labile groups (e.g., acetate (B1210297) esters), fluoride-labile groups (e.g., silyl (B83357) ethers), and groups removed by hydrogenolysis (e.g., benzyl (B1604629) ethers). By carefully choosing a combination of protecting groups, chemists can unmask specific functional groups in a multi-step synthesis in any desired order. The availability of trityl derivatives with a range of acid sensitivities (e.g., Trt < Mtt < DMT) further expands the possibilities for fine-tuning these orthogonal strategies. total-synthesis.com This level of control is essential for the efficient and convergent synthesis of highly complex molecular targets.

Future Research Directions and Advanced Concepts in Trityl Ether Chemistry

Design and Synthesis of Next-Generation Trityl-Type Protecting Groups

The development of novel trityl-type protecting groups is geared towards achieving finer control over their stability and cleavage conditions. This allows for their application in increasingly complex synthetic routes where multiple protecting groups must be selectively removed.

A primary focus of current research is the creation of trityl derivatives with finely-tuned reactivity. This is often achieved by modifying the electronic properties of the phenyl rings. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) substituents at the para position, significantly increases the stability of the corresponding trityl cation formed during acidic cleavage. This enhanced stability translates to a faster rate of deprotection under milder acidic conditions.

The effect of methoxy substitution on the rate of hydrolysis is well-documented. While a standard 5'-trityl-uridine requires 48 hours for complete hydrolysis in 80% acetic acid, the monomethoxytrityl (MMT) analogue is cleaved in just 2 hours under the same conditions. The dimethoxytrityl (DMT) and trimethoxytrityl (TMT) derivatives are even more labile, cleaving in 15 minutes and 1 minute, respectively. This tunable lability allows chemists to select a trityl group that can be removed without affecting other acid-sensitive groups in the molecule.

Table 1: Relative Deprotection Rates of Methoxy-Substituted Trityl Groups

| Protecting Group | Substituents | Relative Time for Complete Hydrolysis (80% Acetic Acid) |

|---|---|---|

| Trityl (Tr) | None | 48 hours |

| Monomethoxytrityl (MMT) | One p-methoxy group | 2 hours |

| Dimethoxytrityl (DMT) | Two p-methoxy groups | 15 minutes |

| Trimethoxytrityl (TMT) | Three p-methoxy groups | 1 minute |

Data sourced from studies on 5'-trityl-uridine derivatives.

Orthogonality, the ability to deprotect one group without affecting another, is a critical concept. Researchers are exploring novel cleavage strategies that are orthogonal to traditional acid-labile methods. A notable example is the development of a visible-light-mediated photocatalytic method for cleaving trityl ethers under pH-neutral conditions. This protocol utilizes a photoredox catalyst to generate triphenylmethyl radicals, leading to selective bond cleavage without the need for acidic reagents, thus preserving other acid-labile protecting groups.

Beyond electronic modifications, steric hindrance plays a crucial role in the selectivity of trityl protecting groups. The inherent bulkiness of the trityl group allows for the selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols. Future research aims to amplify this selectivity by introducing bulky substituents onto the phenyl rings. These sterically hindered derivatives could offer unprecedented levels of selectivity in polyol protection.

Electronically modified trityl groups are also being explored for applications beyond simple protection. For example, trityl derivatives incorporating fluorescent moieties like pyrene (B120774) can serve as reporters, allowing for the sensitive monitoring of reaction progress, such as in oligonucleotide synthesis. Bifunctional trityl groups, which combine the protective function with another reactive site, are also being developed for applications in bioconjugation and the creation of complex molecular architectures.

Green Chemistry Innovations for Sustainable Trityl Chemistry

The principles of green chemistry, which advocate for the reduction of waste and the use of environmentally benign processes, are increasingly influencing the field of protecting group chemistry.

Traditional methods for introducing the trityl group often rely on stoichiometric amounts of reagents and bases like pyridine (B92270), which can be environmentally problematic. A key area of innovation is the development of efficient and recyclable catalytic systems. For instance, reusable solid acid catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (MCM-41-SO3H), have been shown to effectively catalyze the protection of alcohols with triphenylmethanol (B194598) under solvent-free conditions. Similarly, ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate have been employed as recyclable catalysts for the efficient tritylation of alcohols, offering advantages such as high yields and simple workup procedures. These catalytic approaches not only improve efficiency but also align with the green chemistry goal of waste reduction.

Advanced Mechanistic Elucidation and Kinetic Modeling

A deeper, quantitative understanding of reaction mechanisms is essential for optimizing existing methods and designing new, more efficient processes. Advanced analytical and computational tools are being applied to unravel the intricacies of trityl ether formation and cleavage.

The acid-catalyzed deprotection of trityl ethers is known to proceed via an SN1-type mechanism, involving the formation of a highly stable trityl cation intermediate. Kinetic studies have been instrumental in quantifying the effects of substituents on the rate of this reaction. By investigating the hydrolysis of various methoxy-substituted trityl ethers in acidic media, researchers can correlate reaction rates with the stability of the forming carbocation. These studies confirm that the mechanism involves a pre-equilibrium protonation of the ether oxygen, followed by the rate-determining heterolysis of the carbon-oxygen bond to form the trityl cation and the alcohol.

Table 2: Mechanistic Steps in Acid-Catalyzed Trityl Ether Deprotection

| Step | Description | Nature |

|---|---|---|

| 1 | Protonation | Fast, reversible equilibrium |

| 2 | C-O Bond Heterolysis | Slow, rate-determining step |

| 3 | Cation Solvolysis | Fast |

Based on kinetic and mechanistic studies.

Computational chemistry offers a powerful tool for complementing experimental kinetic data. Quantum mechanical calculations can be used to model the structures and energies of reactants, intermediates, and transition states. For example, computational studies can predict the stability of various substituted trityl cations, providing theoretical support for experimentally observed reactivity trends. By modeling the entire reaction pathway, including the role of solvent molecules, a more detailed picture of the reaction mechanism can be constructed. This synergy between experimental kinetics and computational modeling is crucial for the rational design of next-generation trityl-type protecting groups with precisely controlled reactivity and for optimizing reaction conditions to enhance efficiency and selectivity.

Integration of Trityl Chemistry into Automated Synthesis and Flow Chemistry Platforms

The principles of trityl ether chemistry, particularly the formation and cleavage of the trityl group, are well-suited for adaptation to modern automated synthesis and flow chemistry platforms. These technologies offer significant advantages in terms of reproducibility, efficiency, safety, and scalability. While specific literature on the automated or flow synthesis of isobutyl trityl ether is not prominent, the extensive use of trityl and its derivatives (like dimethoxytrityl, DMT) in automated processes, especially in oligonucleotide and peptide synthesis, provides a strong basis for its integration.

Automated Synthesis Platforms:

Automated synthesis platforms, which perform chemical reactions in a programmed sequence, can readily incorporate the steps required for the synthesis and deprotection of this compound. The trityl group's frequent use as a protecting group in solid-phase synthesis for nucleotides and peptides highlights its compatibility with automated protocols. digitellinc.comhighfine.com

The synthesis of this compound, typically achieved by reacting isobutyl alcohol with trityl chloride in the presence of a base like pyridine, can be programmed into an automated synthesizer. total-synthesis.com The system would handle the precise dispensing of reagents and solvents, control of reaction time and temperature, and subsequent purification steps. Similarly, the acid-catalyzed deprotection of the trityl ether to regenerate the alcohol is a straightforward reaction to automate. total-synthesis.com

The integration of this compound chemistry into an automated workflow would involve:

Reagent Handling: Automated liquid handlers would dispense precise volumes of isobutyl alcohol, trityl chloride, base, and solvents from stock solutions.

Reaction Control: The platform would manage the reaction conditions, such as temperature and mixing, for the duration of the synthesis.

Work-up and Purification: Automated modules can perform aqueous washes, extractions, and chromatographic purification to isolate the desired product.

Deprotection: For applications where the trityl group is used for protection, a subsequent automated step involving the addition of an acid (e.g., trifluoroacetic acid) would be programmed to cleave the ether linkage. commonorganicchemistry.com

Below is a table representing a hypothetical automated synthesis protocol for this compound:

| Step | Operation | Reagents/Solvents | Conditions |

| 1 | Reagent Delivery | Isobutyl alcohol, Pyridine, Trityl Chloride | Room Temperature |

| 2 | Reaction | - | Stirring, 12 hours |

| 3 | Quenching | Methanol (B129727) | Room Temperature |

| 4 | Solvent Removal | - | Vacuum |

| 5 | Purification | Silica Gel Column Chromatography | Automated Flash System |

Flow Chemistry Platforms:

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubing and reactors, offers enhanced control over reaction parameters and improved safety. europa.euspringerprofessional.de The synthesis and deprotection of trityl ethers are amenable to this technology.

For the synthesis of this compound, separate streams of isobutyl alcohol with a base and trityl chloride could be pumped into a T-mixer, initiating the reaction. The mixture would then flow through a temperature-controlled reactor coil for a specific residence time to ensure complete conversion. The continuous output could then be directed to an in-line purification module.

The advantages of using flow chemistry for trityl ether synthesis include:

Improved Heat Transfer: Efficient heat dissipation allows for better temperature control, which can be crucial for selectivity and preventing side reactions. europa.eu

Enhanced Mixing: The micromixing capabilities of flow reactors can lead to faster reaction rates and higher yields.

Safety: The small reactor volume at any given time minimizes the risks associated with handling reagents and exothermic reactions. europa.eu

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Flow chemistry has been successfully applied to the deprotection of trityl groups on carbohydrates, where a microreactor was used to optimize conditions and inhibit the migration of adjacent acetyl groups, a common side reaction in batch processes. researchgate.net This demonstrates the precise control offered by flow systems. Furthermore, reactions involving trityl-protected starting materials have been shown to be compatible with flow setups, as seen in a continuous-flow aldol (B89426) synthesis. nih.gov

A potential flow chemistry setup for the deprotection of this compound is outlined in the table below:

| Parameter | Description |

| Reactant Streams | 1. This compound in an organic solvent (e.g., Dichloromethane) 2. Acidic solution (e.g., Trifluoroacetic acid in Dichloromethane) |

| Reactor | Temperature-controlled microreactor or packed-bed reactor |

| Residence Time | Optimized for complete deprotection (e.g., 5-10 minutes) |

| Quenching | In-line addition of a basic solution to neutralize the acid |

| Purification | Continuous liquid-liquid extraction or chromatography |

The integration of this compound chemistry into these advanced platforms can streamline its synthesis and application as a protecting group, paving the way for more efficient and automated multi-step synthetic sequences in various fields of chemistry.

Q & A

Q. What are the established synthetic routes for isobutyl trityl ether, and how can steric effects influence reaction efficiency?

Q. How is this compound characterized to confirm purity and structural identity in novel compounds?

Purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS). For novel derivatives, elemental analysis (C, H, O) is mandatory. Known compounds require cross-referencing with literature melting points and spectral data .

Q. Why is this compound employed as a protecting group, and what substrates are most compatible?

The trityl group selectively protects primary alcohols (e.g., 6-OH in glucose) due to its steric bulk, leaving secondary alcohols unaffected. This is pivotal in carbohydrate and nucleotide chemistry, where multi-step syntheses demand orthogonal protection strategies .

Advanced Research Questions

Q. How can researchers achieve selective protection of primary alcohols using this compound in polyol systems?

Steric control is critical. Pyridine is often added to scavenge HCl generated during tritylation, preventing acid-catalyzed side reactions. Competitive experiments show that primary alcohols react 10–20x faster than secondary alcohols under optimized conditions (e.g., dichloromethane, 0°C) .

Q. What non-acidic detritylation methods exist, and how do they compare to traditional acidic cleavage?

Q. How is this compound utilized as a linker in block copolymer synthesis?

Trityl ethers serve as acid-cleavable junctions in polymers. For example, PEG-b-PMMA copolymers use trityl ether-linked macroinitiators for controlled radical polymerization. The trityl group is later cleaved under mild acid to yield discrete blocks, confirmed by gel permeation chromatography (GPC) .

Q. What experimental precautions are necessary when handling this compound in moisture-sensitive reactions?

- Use inert atmosphere (N/Ar) and anhydrous solvents.

- Equip labs with explosion-proof ventilation (>12 air changes/hour) .

- Monitor for trityl ether decomposition (yellowing indicates oxidation).

Q. How should researchers address contradictions in reported detritylation yields across studies?

Contradictions often arise from substrate-specific reactivity or trace moisture. Systematic replication under controlled conditions (e.g., Karl Fischer titration for solvent dryness) is essential. Meta-analyses of published data (e.g., Arrhenius plots for temperature effects) can resolve discrepancies .

Methodological and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.